2-Desaminopterin

Description

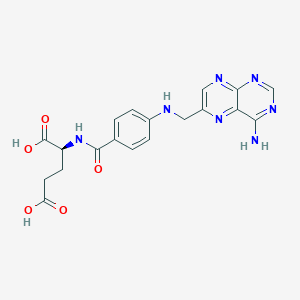

2-Desaminopterin is a pterin derivative characterized by the absence of an amino group at the C2 position of its pteridine ring. Structurally, it shares core features with antifolate agents like methotrexate and aminopterin but differs in specific functional group modifications.

Properties

CAS No. |

118869-51-5 |

|---|---|

Molecular Formula |

C19H19N7O5 |

Molecular Weight |

425.4 g/mol |

IUPAC Name |

(2S)-2-[[4-[(4-aminopteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C19H19N7O5/c20-16-15-17(24-9-23-16)22-8-12(25-15)7-21-11-3-1-10(2-4-11)18(29)26-13(19(30)31)5-6-14(27)28/h1-4,8-9,13,21H,5-7H2,(H,26,29)(H,27,28)(H,30,31)(H2,20,22,23,24)/t13-/m0/s1 |

InChI Key |

ACWNWYYLDYBWEG-ZDUSSCGKSA-N |

SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC=N3)N |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC=N3)N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC=N3)N |

Synonyms |

2-desaminopterin |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The comparison framework follows methodologies outlined in general chemistry guidelines, which emphasize structural and functional analyses . Below is a hypothetical comparison based on typical pterin derivatives, inferred from the structure of related compounds like those listed for ranitidine in .

Table 1: Structural and Functional Comparison of 2-Desaminopterin with Analogous Compounds

| Compound | Structural Feature (C2 Position) | Functional Group Modifications | Primary Application |

|---|---|---|---|

| This compound | No amino group | Deaminated pteridine ring | Hypothetical antifolate agent |

| Aminopterin | Amino group present | 4-Amino substitution | Anticancer, antifolate therapy |

| Methotrexate | Amino group + methyl substitution | 4-Amino, 10-methyl | Chemotherapy, autoimmune diseases |

Key Observations :

Structural Differences: The absence of the C2 amino group in this compound may reduce its affinity for folate receptors compared to aminopterin or methotrexate, as amino groups are critical for binding interactions in many antifolates .

Research Findings and Limitations

- Regulatory Frameworks: Guidelines for drug comparison (e.g., ) stress the importance of clinical safety and efficacy data, which are absent for this compound in the current context .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.